molecular formula C7H9NO2S B1626929 p-Toluenesulfonamide-15N CAS No. 287476-18-0

p-Toluenesulfonamide-15N

Cat. No.: B1626929
CAS No.: 287476-18-0
M. Wt: 172.21 g/mol
InChI Key: LMYRWZFENFIFIT-VJJZLTLGSA-N
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Description

p-Toluenesulfonamide-15N is a nitrogen-15 labeled derivative of p-toluenesulfonamide. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in chemical and biological systems. The molecular formula of this compound is CH3C6H4SO215NH2, and it has a molecular weight of 172.21 g/mol .

Scientific Research Applications

p-Toluenesulfonamide-15N is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Safety and Hazards

P-Toluenesulfonamide-15N is classified as a combustible solid . It has a flash point of 395.6 °F (202.00 °C) in a closed cup . It is recommended to handle it with personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide-15N typically involves the amidation of p-toluenesulfonic acid with ammonia-15N. The process can be carried out under controlled temperature conditions, usually between -10 to 0 degrees Celsius, using dichloromethane as a solvent and organic boronic acid as a catalyst . The reaction mixture is stirred uniformly, and ammonia gas is introduced to facilitate the reaction. After the reaction, the product is purified through a series of washing and filtration steps.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is designed to minimize waste and environmental impact, making it a sustainable approach to producing this compound .

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonamide-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of p-Toluenesulfonamide-15N involves its interaction with various molecular targets. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition affects processes such as bone resorption and fluid secretion in the eye . The isotopic labeling allows for detailed studies of these interactions at the molecular level.

Comparison with Similar Compounds

Uniqueness: p-Toluenesulfonamide-15N is unique due to its nitrogen-15 isotopic labeling, which provides distinct advantages in research applications. This labeling allows for precise tracking and analysis of nitrogen atoms in various chemical and biological processes, making it a valuable tool in scientific studies .

Properties

IUPAC Name

4-methylbenzene(15N)sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYRWZFENFIFIT-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584069
Record name 4-Methylbenzene-1-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-18-0
Record name 4-Methylbenzene-1-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-18-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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